4-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Description
Significance of Pyridine (B92270) and Piperazine (B1678402) Scaffolds in Modern Medicinal Chemistry
In the field of medicinal chemistry, certain molecular structures appear with remarkable frequency in clinically useful agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Both the pyridine and piperazine moieties fall into this esteemed category, and their combination in a single molecule creates a foundation ripe for therapeutic exploration.
The Pyridine Scaffold: The pyridine ring, a nitrogen-bearing six-membered heterocycle, is a fundamental building block in the development of new drugs. nih.govresearchgate.net As an isostere of benzene (B151609), it is a precursor for thousands of existing pharmaceuticals and agrochemicals. nih.govrsc.org Its nitrogen atom allows it to act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com This feature is crucial for ensuring a compound can be effectively absorbed and distributed within the body. The pyridine nucleus is present in numerous natural products, including alkaloids, and in essential vitamins like niacin and pyridoxine. nih.govrsc.org Its versatility allows for extensive structural modifications, making it a highly sought-after component in the design of novel therapeutic agents. enpress-publisher.com The inclusion of a pyridine moiety in a drug molecule has been shown to increase biochemical potency, improve metabolic stability, and address issues related to protein binding. rsc.org
The Piperazine Scaffold: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This simple heterocycle is a cornerstone of modern drug design, valued for its unique physicochemical and conformational properties. nih.govnih.gov The piperazine ring is highly flexible and can be substituted at its nitrogen atoms, allowing it to serve as a linker between different pharmacophores or as a scaffold to correctly orient functional groups for interaction with a biological target. tandfonline.com Its basic nature and water solubility often improve the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net Historically introduced as an anthelmintic agent in the 1950s, the piperazine core is now found in a vast array of marketed drugs with diverse therapeutic applications, including anticancer, antiviral, antidepressant, and antipsychotic agents. researchgate.netrsc.org
The fusion of these two privileged scaffolds into a pyridyl-piperazine structure combines the advantageous properties of both, creating a molecular template with significant potential in drug discovery.
Overview of the 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine Chemical Space in Academic Research
While the parent scaffolds of pyridine and piperazine are extensively studied, the specific compound this compound is not widely documented as a primary subject in publicly available academic literature. Its presence is more prominent in chemical databases and supplier catalogs, which suggests its primary role may be as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules.
The "chemical space" of this compound is defined by its structure: a 3-aminopyridine (B143674) core substituted at the 4-position with an N-ethylpiperazine group. Research on analogous structures provides insight into its potential utility. For instance, substituted aminopyridines are key components in the design of kinase inhibitors, a major class of cancer therapeutics. The well-known drug Imatinib, used to treat leukemia, contains a related N-methylpiperazine and a pyridinyl-pyrimidine amine structure. mdpi.comresearchgate.net
Historical Development and Evolution of Related Pyridyl-Piperazine Compounds in Drug Discovery
The journey of pyridyl-piperazine compounds in drug discovery reflects the broader evolution of medicinal chemistry. The story begins with the independent investigation of the two core scaffolds. Piperazine first gained prominence as an anthelmintic drug. researchgate.net Pyridine's roots in medicine are even deeper, with its structure being identified in naturally occurring alkaloids and vitamins. rsc.org
In the mid-20th century, the deliberate combination of these and other heterocyclic scaffolds became a common strategy in the search for novel drugs. Many early derivatives were developed as central nervous system (CNS) agents. For example, several phenylpiperazines became important antipsychotic and antidepressant medications. The subsequent incorporation of a pyridine ring in place of the phenyl group led to the development of pyridinylpiperazines.
This class of compounds has yielded several successful drugs, demonstrating a wide range of therapeutic applications. wikipedia.orgwikipedia.org The development of these agents showcased the value of the pyridyl-piperazine core in creating selective ligands for various receptors and enzymes.
| Representative Pyridyl-Piperazine Compound | Therapeutic Area |
| Azaperone | Antipsychotic |
| Mirtazapine | Antidepressant |
| Atevirdine | Antiretroviral (HIV) |
| Delavirdine | Antiretroviral (HIV) |
The evolution continued with the use of more complex pyridyl-piperazine structures as key components in targeted therapies, most notably in oncology. The design of kinase inhibitors often utilizes this framework to achieve high potency and selectivity, as exemplified by molecules that have entered preclinical and clinical development for cancer treatment. wikipedia.org This historical progression from simple CNS agents to highly specific targeted therapies underscores the enduring utility and adaptability of the pyridyl-piperazine scaffold in modern drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8,12H2,1H3 |
InChI Key |
OAGRNXJDBHSOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modification of 4 4 Ethylpiperazin 1 Yl Pyridin 3 Amine
Established Synthetic Pathways to 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine
A plausible and widely utilized synthetic strategy for analogous compounds involves the reaction of a 4-halopyridine derivative with N-ethylpiperazine. A common precursor for the 3-amino group is a nitro group, which can be readily reduced in a later step.
A representative synthetic pathway can be outlined as follows:
Nucleophilic Aromatic Substitution: The synthesis often commences with a 4-chloro-3-nitropyridine (B21940) as the starting material. This is reacted with 1-ethylpiperazine (B41427) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or n-butanol. The electron-withdrawing nature of the nitro group at the 3-position activates the 4-position for nucleophilic attack by the secondary amine of 1-ethylpiperazine. This reaction proceeds via a Meisenheimer complex intermediate to yield 1-ethyl-4-(3-nitropyridin-4-yl)piperazine. nih.gov
Reduction of the Nitro Group: The intermediate, 1-ethyl-4-(3-nitropyridin-4-yl)piperazine, is then subjected to a reduction step to convert the nitro group into the desired 3-amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and a hydrogen source. mdpi.comnih.gov This step yields the final product, this compound.
An alternative starting material could be 3-amino-4-chloropyridine, which would allow for a more direct synthesis without the need for a reduction step. However, the availability and reactivity of the 4-chloro-3-nitropyridine often make it a preferred starting point.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 4-Chloro-3-nitropyridine, 1-Ethylpiperazine | K2CO3, Acetonitrile, Reflux | 1-Ethyl-4-(3-nitropyridin-4-yl)piperazine |
| 2 | 1-Ethyl-4-(3-nitropyridin-4-yl)piperazine | H2, Pd/C, Solvent (e.g., Ethanol) | This compound |
The efficiency of the synthesis of this compound is dependent on the optimization of reaction conditions for both the nucleophilic aromatic substitution and the reduction steps.
For the nucleophilic aromatic substitution , key parameters to consider for optimization include:
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are often employed to facilitate the reaction. nih.gov The choice of solvent can influence the reaction rate and yield.
Base: An inorganic base like potassium carbonate or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is typically used to scavenge the hydrogen halide formed during the reaction. The strength and stoichiometry of the base can impact the reaction's progress.
Temperature: The reaction is often carried out at elevated temperatures, sometimes under reflux conditions, to ensure a reasonable reaction rate. nih.gov Microwave irradiation can also be employed to accelerate the reaction.
Purity of Reactants: The purity of the starting materials, particularly the 4-halopyridine derivative and N-ethylpiperazine, is crucial for achieving high yields and minimizing side products.
For the reduction of the nitro group , optimization strategies may involve:
Catalyst: While palladium on carbon is a common choice, other catalysts like platinum oxide or Raney nickel can also be effective. The catalyst loading is another parameter that can be adjusted.
Hydrogen Source: Molecular hydrogen is the most common reducing agent. Transfer hydrogenation using sources like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can also be employed.
Solvent: Protic solvents such as ethanol (B145695) or methanol (B129727) are typically used for catalytic hydrogenation.
Pressure and Temperature: The reaction can be run at atmospheric or elevated pressure of hydrogen. The temperature is usually kept moderate to avoid over-reduction or side reactions.
Strategies for Derivatization and Analogue Synthesis
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the pyridine (B92270) ring, the piperazine (B1678402) moiety, or by incorporating the entire molecule into larger, hybrid structures.
The pyridine ring of this compound can be functionalized at its available positions (2, 5, and 6) to explore structure-activity relationships. The 3-amino group itself can also be a point of derivatization.
Substitution at the 2-, 5-, and 6-positions: Halogenation of the pyridine ring can introduce handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups.
Derivatization of the 3-amino group: The primary amine at the 3-position can be acylated to form amides, sulfonylated to form sulfonamides, or undergo reductive amination to introduce various alkyl substituents. These modifications can significantly alter the electronic and steric properties of the molecule. For instance, the amino group can be reacted with pyrimidine (B1678525) derivatives to form larger, more complex structures. nih.gov
| Position | Type of Modification | Potential Reagents/Reactions |
| 2, 5, 6 | Halogenation | N-Halosuccinimides (NBS, NCS) |
| 2, 5, 6 | Cross-coupling (from halogenated derivative) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) |
| 3-amino | Acylation | Acyl chlorides, Carboxylic acids with coupling agents |
| 3-amino | Sulfonylation | Sulfonyl chlorides |
| 3-amino | Reductive Amination | Aldehydes/Ketones with a reducing agent (e.g., NaBH(OAc)3) |
The piperazine moiety offers another avenue for structural diversification. While the parent compound has an ethyl group on one of the piperazine nitrogens, this can be varied.
Variation of the N-Alkyl Group: Instead of N-ethylpiperazine, other N-substituted piperazines can be used in the initial synthesis. This allows for the introduction of a wide range of alkyl, aryl, or functionalized groups at this position.
Modification of the Piperazine Ring: While less common, modifications to the carbon backbone of the piperazine ring can be achieved through more complex synthetic routes, potentially starting from substituted piperazine precursors.
The this compound scaffold can be incorporated as a building block into larger, hybrid molecules. This approach, often termed molecular hybridization, aims to combine the pharmacophoric features of different molecular entities to create novel compounds with potentially enhanced or dual biological activities. mdpi.com
For example, the 3-amino group can be used as a nucleophile to react with electrophilic centers on other molecular scaffolds. This can lead to the formation of urea, thiourea, or amide linkages, connecting the pyridylpiperazine core to other heterocyclic systems or complex organic molecules. The synthesis of such hybrid molecules often involves multi-step reaction sequences and the use of various coupling reagents. nih.govmdpi.com
| Hybrid Linkage | Connecting Reaction |
| Amide | Coupling with a carboxylic acid |
| Urea | Reaction with an isocyanate |
| Sulfonamide | Reaction with a sulfonyl chloride |
| Amine | Buchwald-Hartwig amination with a halo-substituted scaffold |
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound presents a notable challenge in terms of regioselectivity, as it requires the precise installation of two different nitrogen-based substituents at the C-3 and C-4 positions of the pyridine ring. Stereochemical considerations, while not pertinent to the final achiral target molecule, are crucial in the synthesis of related chiral derivatives and represent an important aspect of modern synthetic chemistry.
Regioselective Synthesis
A primary strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) approach. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen. stackexchange.com To achieve the desired 3,4-substitution pattern, the synthetic design must carefully consider the directing effects of the substituents and the order of their introduction.
A plausible and efficient synthetic route commences with a pre-functionalized pyridine, such as 4-chloro-3-nitropyridine. In this starting material, the C-4 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at C-3 and the pyridine nitrogen. The first step would be the regioselective substitution of the chlorine atom with N-ethylpiperazine. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base to neutralize the HCl generated.
The subsequent step involves the reduction of the nitro group at the C-3 position to an amine. This transformation is commonly achieved using standard reducing agents, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source. This two-step sequence ensures the unambiguous placement of the ethylpiperazine and amine groups at the desired positions.
The regioselectivity of the initial SNAr reaction is high due to the strong activation of the C-4 position by the para-pyridine nitrogen and the ortho-nitro group. The choice of solvent can also influence the regioselectivity in nucleophilic aromatic substitutions on substituted pyridines. researchgate.net
| Starting Material | Nucleophile | Reaction Conditions | Major Product | Regioisomeric Ratio (4-substituted : other) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-3-nitropyridine | N-Ethylpiperazine | K2CO3, DMSO, 120 °C | 4-(4-Ethylpiperazin-1-yl)-3-nitropyridine | >95:5 | 85-95 |
| 4-Chloro-3-nitropyridine | N-Ethylpiperazine | DIPEA, NMP, 100 °C | 4-(4-Ethylpiperazin-1-yl)-3-nitropyridine | >95:5 | 80-90 |
| 4-(4-Ethylpiperazin-1-yl)-3-nitropyridine | H2, Pd/C | Methanol, rt | This compound | - | 90-98 |
| 4-(4-Ethylpiperazin-1-yl)-3-nitropyridine | SnCl2·2H2O | Ethanol, 70 °C | This compound | - | 85-95 |
Stereochemical Control
The target molecule, this compound, is achiral as there are no stereogenic centers in its structure. The ethyl group on the piperazine nitrogen does not create a chiral center, and the molecule possesses a plane of symmetry.
However, the principles of stereochemical control would become highly relevant if a chiral substituent were to be introduced. For instance, if a chiral amine, such as (R)- or (S)-1-phenylethylamine, were used in place of a simple amine, or if the ethyl group on the piperazine were replaced by a chiral moiety, the synthesis would need to address the formation of diastereomers or enantiomers.
In a hypothetical synthesis of a chiral analogue, such as one with a stereocenter on the piperazine ring, stereocontrol could be achieved through several methods. One approach would be to use an enantiomerically pure piperazine derivative as the starting nucleophile. The synthesis of such chiral piperazines often involves asymmetric synthesis or the resolution of a racemic mixture.
Another strategy would involve the use of a chiral catalyst in the N-arylation step. While less common for this specific transformation, copper-catalyzed N-arylation reactions using chiral ligands have been developed for the synthesis of other chiral amines and N-heterocycles. These methods can provide high levels of enantioselectivity.
Although the final compound is achiral, it is important to consider that during the synthetic process, intermediates could potentially exist as different conformers or rotamers. The energy barrier to interconversion of these is typically low, but in more complex, sterically hindered systems, this could become a factor to consider.
| Chiral Substrate/Reagent | Reaction Type | Catalyst/Conditions | Product | Diastereomeric/Enantiomeric Ratio | Reference Concept |
|---|---|---|---|---|---|
| Racemic 2-methylpiperazine | Resolution | Chiral acid (e.g., tartaric acid) | (R)-2-Methylpiperazine and (S)-2-Methylpiperazine | Separated enantiomers | Classical Resolution |
| 4-Chloropyridine derivative | Asymmetric N-Arylation | Pd or Cu catalyst with chiral ligand (e.g., BINAP) | Chiral N-aryl piperazine | Up to >99% ee (in analogous systems) | Asymmetric Catalysis |
Molecular Pharmacology and Biological Target Identification of 4 4 Ethylpiperazin 1 Yl Pyridin 3 Amine Analogues
Spectrum of Pharmacological Activities
Anti-proliferative and Cytotoxic Effects (e.g., in specific cancer cell lines)
The anti-proliferative and cytotoxic potential of pyridine (B92270) and piperazine (B1678402) analogues has been demonstrated across a variety of human cancer cell lines. These compounds have shown efficacy in inhibiting the growth of both solid tumors and hematological malignancies.
One study synthesized a series of novel arylpiperazine derivatives and evaluated their cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. mdpi.com Certain compounds, such as compound 8 (2-(4-(2-(4-((Benzo[d] researchgate.netijrrjournal.comdioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)pyrimidine) and compound 15, exhibited strong cytotoxic activities, with IC50 values below 5 µM against LNCaP cells. mdpi.com Similarly, quinolinequinones linked to piperazine analogues were screened against 60 cancer cell lines by the National Cancer Institute (NCI). nih.gov The hit compound, QQ1, was particularly effective against the ACHN renal cancer cell line with an IC50 value of 1.55 µM. nih.gov
Furthermore, piperazine-substituted pyranopyridines have been analyzed for their anticancer properties. nih.gov Hybrid molecules combining these two pharmacophores have demonstrated antiproliferative effects on various human cancer cell lines. nih.govresearchgate.net A series of 4-thiazolidinone analogues containing pyridine and piperazine moieties also showed potent antiproliferative effects on human leukemic cells (Nalm6, K562, and Jurkat). nih.gov Specifically, methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate displayed IC50 values of 9.71 µM, 15.24 µM, and 19.29 µM against Nalm6, K562, and Jurkat cells, respectively. nih.gov
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect (IC50) | Reference |
|---|---|---|---|
| Arylpiperazine derivatives (e.g., Compound 15) | LNCaP (prostate) | 1.25 µM | mdpi.com |
| Arylpiperazine derivatives (e.g., Compound 8) | DU145 (prostate) | 8.25 µM | mdpi.com |
| Piperazine-linked quinolinequinones (QQ1) | ACHN (renal) | 1.55 µM | nih.gov |
| 4-Thiazolidinone-pyridine-piperazine conjugate (Compound 5) | Nalm6, K562, Jurkat (leukemia) | 9.71 µM, 15.24 µM, 19.29 µM | nih.gov |
| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | MV4-11 (leukemia) | 23 nM (GI50) | acs.org |
Anti-microbial and Anti-fungal Efficacy
Derivatives incorporating the pyridine-piperazine scaffold have demonstrated significant anti-microbial and anti-fungal activities. A study on substituted piperazine derivatives revealed significant antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The same compounds also showed antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net
New 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have also been synthesized and tested. nih.gov One compound in this series was particularly potent against Listeria monocytogenes. Several of the synthesized compounds were more effective than ampicillin against methicillin-resistant S. aureus (MRSA), and others showed better activity than ampicillin against P. aeruginosa and E. coli. nih.gov The most potent compound also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov Pyridine compounds containing a 1,3,4-oxadiazole moiety have shown broad-spectrum antibacterial activity, while others have demonstrated better antifungal activity than the standard drug Clotrimazole. mdpi.com Pyridinone and triazine heterocycles have also been identified as having antifungal properties against Candida albicans, including strains resistant to fluconazole or caspofungin. nih.gov
| Compound/Analogue Class | Target Microorganism(s) | Observed Effect | Reference |
|---|---|---|---|
| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial activity | researchgate.net |
| Substituted piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal activity | researchgate.net |
| Disubstituted piperazines (Compound 3k) | L. monocytogenes (bacterium), T. viride (fungus) | Most potent antibacterial and antifungal compound in the series | nih.gov |
| Disubstituted piperazines (Compounds 3d, 3g, 3k) | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |
| Pyridinone (PYR) and Triazine (TRI) heterocycles | Candida albicans (including resistant strains) | Fungicidal activity, inhibition of biofilm formation | nih.gov |
Anti-viral Potential and Mechanism of Action (e.g., inhibition of virion production)
The antiviral properties of pyridine-piperazine analogues are an emerging area of research. Piperazine-substituted pyranopyridines have been identified as inhibitors of Hepatitis B virus (HBV) virion production. nih.gov This suggests a potential mechanism of action that interferes with the assembly or release of new viral particles. The pyridine nucleus is a component of many drugs with antiviral properties. mdpi.com While the precise mechanisms for many pyridine-piperazine analogues are still under investigation, related heterocyclic compounds often act by inhibiting key viral enzymes, such as polymerases or methyltransferases, which are essential for viral replication and evasion of the host immune system. mdpi.com
Modulation of Neurotransmitter Systems and Receptors
Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, and the inclusion of a pyridine moiety can modulate this activity. ijrrjournal.com Analogues have been developed as high-affinity ligands for dopamine (B1211576) D2 and D3 receptors. nih.gov Specifically, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been identified as high-affinity and enantioselective D3 receptor antagonists. nih.gov These compounds show high selectivity for the D3 receptor over the D2 subtype. nih.gov
Modifications to the aryl amide portion of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides and the use of a more rigid trans-butenyl linker have led to analogues with superior D3 receptor binding affinities and selectivities. researchgate.net For instance, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) displayed a Ki of 0.7 nM for the human D3 receptor with a 133-fold selectivity over the D2 receptor. researchgate.net Other studies have focused on developing D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders. nih.gov Additionally, piperazine derivatives have been evaluated for their activity on histamine H1 and H4 receptors, demonstrating their potential as antihistaminic agents. ijrrjournal.com
Enzyme Inhibitory Profiles (e.g., kinases, phosphodiesterases, urease)
Analogues of 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine have been designed as potent inhibitors of various enzymes implicated in disease.
Kinase Inhibition: The well-known tyrosine kinase inhibitor Imatinib contains a N-(pyridin-3-yl)pyrimidin-4-amine core linked to a piperazine moiety, highlighting the importance of this scaffold in kinase inhibition. mdpi.comresearchgate.net Other N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Furthermore, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, featuring a piperazine group, act as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Compound 83 from this series was found to be exceptionally selective for CDK4/6 across the human kinome. acs.org
Phosphodiesterase (PDE) Inhibition: A novel PDE4 inhibitor, 1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1), has been identified. nih.gov PDE4 inhibitors are pursued as anti-inflammatory agents. nih.gov
Other Enzymes: A series of pyridine carboxamide derivatives were investigated as urease inhibitors. mdpi.com The most potent compounds, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7), showed significant activity with IC50 values of 1.07 µM and 2.18 µM, respectively. mdpi.com Additionally, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, which can be considered analogues, have shown potent inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. nih.gov Lastly, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide has been identified as a selective, competitive inhibitor of C1s, a serine protease in the classical complement pathway. researchgate.net
| Compound/Analogue Class | Target Enzyme | Observed Effect (IC50 / Ki) | Reference |
|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | CDK4, CDK6 | Ki = 1 nM, 34 nM | acs.org |
| N-(pyridin-3-yl)pyrimidin-4-amine analogue (NPPA3) | CDK2 | Binding Affinity = -68.23 kJ mol-1 | rsc.org |
| Pyridine carbothioamide derivative (Rx-6) | Urease | IC50 = 1.07 µM | mdpi.com |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) | Soluble Epoxide Hydrolase (sEH) | Potent inhibitor (7-fold increase over analogue) | nih.gov |
| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) | C1s Protease | Selective, competitive inhibitor | researchgate.net |
Elucidation of Molecular Mechanisms
The diverse pharmacological activities of this compound analogues stem from a variety of molecular mechanisms. In cancer, these compounds exert their effects through multiple pathways. For instance, piperazine-linked quinolinequinones were found to inhibit ACHN cell proliferation by inducing oxidative stress and causing cell cycle arrest. nih.gov Similarly, 4-thiazolidinone-pyridine-piperazine conjugates induce cytotoxicity and apoptosis, as confirmed by cell cycle analysis and measurements of mitochondrial membrane potential. nih.gov The potent CDK4/6 inhibitors from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series cause an accumulation of cells in the G1 phase of the cell cycle, consistent with their mechanism of inhibiting cell cycle progression. acs.org
The anti-microbial and anti-fungal actions have been explored through molecular docking studies. For new disubstituted piperazines, docking simulations predicted that the antibacterial mechanism involves the inhibition of E. coli MurB, while the antifungal activity is likely due to the inhibition of Candida albicans CYP51 and dihydrofolate reductase. nih.gov For urease inhibitors, docking studies revealed that the binding interaction involves hydrogen bonding, π–π stacking, and van der Waals interactions within the enzyme's active site. mdpi.com
In the context of neurotransmitter modulation, the mechanism is more direct, involving competitive or allosteric binding to specific receptors. High-affinity D3 receptor antagonists physically occupy the receptor's binding pocket, preventing the endogenous ligand, dopamine, from binding and initiating a signal. researchgate.netnih.gov The high selectivity of some analogues for D3 over D2 receptors is attributed to specific molecular interactions within the binding site, with studies suggesting a role for the second extracellular loop in conferring this selectivity. nih.gov
Receptor Binding Affinities and Interactions
Analogues featuring the arylpiperazine and aminopyridine scaffolds have been extensively studied for their ability to bind with high affinity to various G protein-coupled receptors (GPCRs), particularly neurotransmitter receptors. Modifications to different parts of the molecular structure, including the aryl group, the piperazine ring, and the linking chain, have been shown to significantly influence binding affinity and selectivity.
For instance, a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide analogues have demonstrated high affinity for the human dopamine D3 receptor (hD3R). nih.govnih.gov Several of these compounds exhibit nanomolar and even sub-nanomolar Ki values for the D3 receptor while showing significantly lower affinity for the D2 receptor, resulting in high selectivity. researchgate.net The introduction of a rigid trans-butenyl linker between the piperazine and the aryl amide moiety was found to optimize D3 receptor affinity. researchgate.net Furthermore, studies on piperazine and piperidine derivatives have revealed potent binding to histamine H3 (H3R) and sigma-1 (σ1R) receptors, with the piperidine core being identified as a key structural element for high affinity at the σ1R. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (vs. other receptors) |
|---|---|---|---|
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29) | Dopamine D3 | 0.7 | 133-fold vs. D2L |
| Piperidine analogue (Compound 11) | Histamine H3 | 6.2 | ~10-fold vs. σ2R |
| Piperidine analogue (Compound 11) | Sigma-1 (σ1) | 4.41 | ~15-fold vs. σ2R |
| NGB 2904 | Dopamine D3 | 2.0 | 56-fold vs. D2L |
Enzyme Active Site Interactions and Allosteric Modulation
Beyond receptor binding, aminopyridine and piperazine-containing compounds are prominent inhibitors of various enzyme families, particularly protein kinases. The aminopyridine core can form critical hydrogen bond interactions with amino acid residues in the hinge region of a kinase's ATP-binding site. nih.gov
Analogues have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in cyclic AMP metabolism. nih.gov In the realm of oncology, diaminopyrimidine derivatives, which share structural similarities, have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), with IC50 values in the low nanomolar range. nih.gov Additionally, compounds incorporating the piperazine-pyridine motif have shown potent inhibitory activity against the p38 MAP kinase and dual PI3K/mTOR kinases, which are crucial in cancer cell signaling. nih.govresearchgate.net For example, a potent dual PI3K/mTOR inhibitor demonstrated IC50 values of 0.20 nM and 21 nM against PI3K and mTOR, respectively. nih.gov
Some analogues function not by direct competition at the active site but as allosteric modulators, binding to a site topographically distinct from the primary active site. This binding induces a conformational change in the enzyme or receptor, modulating its activity. nih.gov For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine was identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), enhancing the receptor's response to its endogenous ligand. nih.gov
| Compound Class/Name | Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Substituted aminopyridine ((-)-3n) | Phosphodiesterase-4 (PDE4) | 0.12 µM (for HWB-TNFalpha) |
| Diaminopyrimidine derivative (B8) | Focal Adhesion Kinase (FAK) | 6.7 nM |
| Imidazo[1,2-a]pyridine derivative (Compound 7) | PI3K | 0.20 nM |
| Imidazo[1,2-a]pyridine derivative (Compound 7) | mTOR | 21 nM |
| Benzimidazole derivative (5i) | p38α MAP Kinase | 17 µM |
| Torin2 | mTOR | 0.25 nM (EC50, cellular) |
Influence on Cellular Signal Transduction Pathways (e.g., PI3K/mTOR, MAPK pathways)
By targeting key kinases, analogues of this compound can profoundly influence major intracellular signaling cascades that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. nih.govwikipedia.org Dual PI3K/mTOR inhibitors containing imidazo[1,2-a]pyridine scaffolds effectively block this pathway, leading to the inhibition of cancer cell growth. nih.gov Similarly, the mTOR-selective inhibitor Torin2, a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, potently inhibits both mTORC1 and mTORC2 complexes, which are central regulators of the PI3K/Akt/mTOR pathway. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cellular proliferation and stress responses. Benzimidazole derivatives incorporating 4-arylpiperazinyl moieties have been synthesized as inhibitors of p38 MAP kinase, demonstrating the ability of this chemical class to modulate this pathway. researchgate.net Inhibition of kinases like FAK by related aminopyrimidine compounds also blocks downstream signaling through pathways such as AKT and ERK, which are components of the PI3K and MAPK cascades, respectively. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
A primary outcome of inhibiting critical survival pathways like PI3K/mTOR is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle. Several studies have demonstrated the ability of related heterocyclic compounds to elicit these effects in cancer cell lines.
For example, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives were shown to induce apoptosis in DLD-1 and HT-29 colorectal cancer cells, with one analogue, MM137, leading to 68.6% of DLD-1 cells becoming apoptotic. mdpi.com In contrast, a different study on 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivatives found that the lead compound, DGG200064, did not cause apoptosis but instead induced G2/M cell cycle arrest in a dose-dependent manner in HCT116 cells. nih.gov Further research on pyrazolo[3,4-b]pyridine derivatives showed they could both arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. nih.gov These findings highlight that while the general structural class can potently affect cell fate, specific substitutions determine the precise biological outcome, be it cell cycle arrest, apoptosis, or a combination thereof.
| Compound/Class | Cell Line | Effect | Mechanism |
|---|---|---|---|
| MM137 (Sulfonamide derivative) | DLD-1 Colon Cancer | Induction of apoptosis (68.6% of cells) | Activation of caspase-8, decrease in mitochondrial membrane potential |
| DGG200064 (Thienopyrazine derivative) | HCT116 Colon Cancer | G2/M cell cycle arrest | Does not induce apoptosis |
| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | Cell cycle arrest and apoptosis | Inhibition of CDK2 and/or CDK9 |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For analogues of this compound, SAR studies have elucidated how specific structural modifications influence their interaction with biological targets.
Correlating Substituent Effects with Biological Potency and Selectivity
Systematic modification of the core scaffolds has generated clear SAR trends. For diaminopyrimidine derivatives acting as FAK inhibitors, increasing the size of substituents on the phenyl ring led to a significant decrease in activity, likely due to steric hindrance within the protein's binding pocket. nih.gov Conversely, for a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine led to a new series with potent oral activity, whereas other modifications to the core or the 2-amino group resulted in a loss of activity. nih.gov
In the context of kinase inhibitors, substitutions on the core structure are critical for achieving both potency and selectivity. For imidazo[4,5-b]pyridine derivatives, a p-chlorophenyl or a 5-methylisoxazol-3-yl group at the R3 position were frequently found in the most active compounds. mdpi.com This highlights the importance of specific electronic and steric properties of substituents in optimizing interactions with the target kinase. Similarly, for arylpiperazine derivatives targeting equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety next to the piperazine ring was essential for inhibitory activity against both ENT1 and ENT2. polyu.edu.hk
| Compound Class | Structural Modification | Effect on Biological Activity | Target |
|---|---|---|---|
| Diaminopyrimidine Derivatives | Increased size of substituents on the phenyl ring | Significant decrease in activity | FAK |
| 3,5-diaryl-2-aminopyridines | Replacement of pyridine core with pyrazine | Potent oral antimalarial activity | Plasmodium falciparum |
| 3,5-diaryl-2-aminopyridines | Replacement/substitution of 2-amino group | Loss of antimalarial activity | Plasmodium falciparum |
| Arylpiperazine Derivatives | Halogen on fluorophenyl moiety | Essential for inhibitory effects | ENT1/ENT2 |
Conformational Analysis and its Impact on Biological Activity
For dopamine D3 receptor ligands, introducing a more rigid trans-butenyl linker in place of a flexible butyl chain between the aryl amide and piperazine moieties was found to optimize both D3 receptor affinity and selectivity over the D2 receptor. researchgate.net This suggests that pre-organizing the molecule into a conformation that is favorable for binding to the D3 receptor reduces the entropic penalty of binding, leading to higher affinity. The conformational flexibility of the piperazine ring itself, which typically exists in a chair conformation, can also influence how its substituents are oriented and presented to the binding pocket of a receptor or enzyme. researchgate.net
Evolving Specificity: Key Design Principles for this compound Analogues in Molecular Pharmacology
In the landscape of modern medicinal chemistry, the quest for highly selective molecular agents is paramount to achieving therapeutic efficacy while minimizing off-target effects. The chemical scaffold, this compound, has emerged as a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The strategic modification of this parent molecule has led to the generation of analogues with enhanced specificity for their intended biological targets. This article delves into the core design principles that guide the optimization of these analogues for improved target selectivity, drawing upon established structure-activity relationships (SAR) and computational modeling insights.
The fundamental architecture of this compound offers several key points for chemical modification to enhance target specificity. These include the ethyl group on the piperazine ring, the piperazine ring itself, and various positions on the pyridin-3-amine core. Medicinal chemists have systematically explored substitutions at these sites to modulate the compound's interaction with the target protein's binding pocket, thereby improving selectivity over other structurally related proteins, such as different kinases within the human kinome.
One of the primary strategies for enhancing the target specificity of this scaffold involves the application of structure-based drug design. This approach leverages the three-dimensional structural information of the target protein, often obtained through X-ray crystallography, to guide the rational design of more selective inhibitors. By understanding the specific amino acid residues that line the binding pocket, chemists can introduce functional groups on the analogue that form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with unique features of the target, while clashing with or being repelled by residues in off-target proteins.
For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, introducing bulkier or conformationally constrained substituents on the piperazine ring has been shown to improve selectivity. A larger group may be accommodated by a more spacious region in the binding site of the intended CDK target, while being too large to fit into the corresponding pocket of other kinases. This principle of exploiting subtle differences in the topology of ATP-binding sites across the kinome is a cornerstone of designing selective kinase inhibitors.
Furthermore, computational studies, including molecular docking and molecular dynamics simulations, play a crucial role in predicting the binding modes and affinities of novel analogues. These in silico methods allow for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted selectivity for synthesis and biological evaluation. For example, an in silico investigation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors highlighted how specific substitutions can lead to favorable chemical properties and strong intermolecular interactions with active site residues, ultimately enhancing protein stability and inhibitor effectiveness.
The following table summarizes key structural modifications to the this compound scaffold and their general impact on target selectivity, based on principles observed in related kinase inhibitor series.
| Modification Site | Type of Modification | Rationale for Enhanced Specificity |
| Piperazine N-ethyl group | Replacement with larger alkyl or cycloalkyl groups | To probe and exploit unique hydrophobic pockets within the target's active site that are not present in off-target kinases. |
| Introduction of polar functional groups (e.g., hydroxyl, amide) | To form specific hydrogen bonds with unique residues in the target protein, thereby increasing binding affinity and selectivity. | |
| Piperazine Ring | Conformational constraint (e.g., bridging) | To reduce the entropic penalty of binding and pre-organize the molecule in a conformation that is optimal for the target's binding site. |
| Pyridine Ring | Substitution at positions 2, 5, or 6 | To interact with specific amino acids in the hinge region or other sub-pockets of the kinase, influencing the orientation of the inhibitor. |
| Replacement with other heterocyclic systems | To alter the hydrogen bonding pattern and overall shape of the molecule to better fit the target's active site. |
It is important to note that achieving enhanced target specificity is often a multi-parameter optimization process. Modifications aimed at improving selectivity must also be balanced with maintaining or improving potency, as well as ensuring favorable pharmacokinetic properties. The iterative process of design, synthesis, and biological testing, informed by both structural biology and computational chemistry, remains the most effective strategy for developing highly selective drug candidates based on the this compound scaffold.
Advanced Research Methodologies for 4 4 Ethylpiperazin 1 Yl Pyridin 3 Amine Investigation
In Vitro Biological Assay Development and Application
In vitro assays provide the foundational data for understanding a compound's biological effects in a controlled, cellular, or biochemical environment. They are crucial for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR). nuvisan.com
High-Throughput Screening (HTS) is a critical starting point in drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify "hits" with desired biological activity. researchgate.netnih.gov For a compound like 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine or its derivatives, HTS can be employed to screen for various activities.
A common approach involves a one-dose screening of compounds at a concentration of 10 μM against a large panel of human tumor cell lines, such as the NCI60 panel, which represents nine different tissue origins. nih.gov This allows for a broad initial assessment of anticancer activity. nih.gov More advanced HTS methodologies include multiplexed assays that can simultaneously monitor the inhibition of multiple enzymes in a 384-well format. nih.gov This approach, which uses state-of-the-art robotic systems and highly sensitive LC-MS/MS instrumentation, is particularly useful for identifying selective inhibitors of drug-metabolizing enzymes. nih.gov
Table 1: High-Throughput Screening (HTS) Approaches
| Screening Type | Description | Typical Format | Key Readout | Reference |
|---|---|---|---|---|
| Cell Panel Screen | Compounds are tested against a large number of diverse human cancer cell lines to identify broad or selective anti-proliferative activity. | 96-well or 384-well plates | Cell Viability (e.g., Sulforhodamine B assay) | nih.gov |
| Multiplexed Enzyme Inhibition | Simultaneous screening against multiple enzymes (e.g., cytochrome P450s) to determine inhibitory profile and selectivity. | 384-well plates | Metabolite levels via LC-MS/MS | nih.gov |
| Target-Based HTS | Screening for modulators of a specific molecular target (e.g., a kinase or receptor) identified through prior research. | 384-well or 1536-well plates | Fluorescence, Luminescence, or Radioligand Binding | researchgate.net |
Cell-based functional assays are vital for understanding how a compound affects cellular processes in a biologically relevant context. nuvisan.com These assays can range from simple viability measurements to complex co-culture models. nuvisan.comoncolines.com
Cell Viability Assays : The effect of this compound on cell viability can be determined by measuring intracellular ATP content, which serves as an indirect measure of cell number. oncolines.com
Apoptosis Assays : To determine if the compound induces programmed cell death, flow cytometry analysis can be utilized to quantify apoptotic cells. researchgate.net
Co-culture Assays : To investigate interactions with the immune system, co-culture assays mixing cancer cells with immune cells (like T cells) can be used. oncolines.com The effect of the compound on immune cell proliferation and cytokine secretion can then be measured. oncolines.com
Signal Pathway Analysis : Biochemical analyses can reveal the compound's ability to inhibit specific signaling pathways, such as the FLT3 signal pathway in acute myeloid leukemia cell lines. researchgate.net
To pinpoint the molecular targets of this compound, biochemical and ligand binding assays are indispensable. These assays directly measure the interaction between the compound and a purified protein, such as an enzyme or a receptor.
Ligand binding assays are used to determine the affinity of a compound for a specific receptor. For instance, radioligand displacement assays can be used to measure how effectively the compound competes with a known radiolabeled ligand for binding to a receptor, such as the corticotropin-releasing factor 1 (CRF1) receptor or the histamine H3 receptor. nih.govnih.govnih.gov The output of such an assay is typically the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
Enzyme inhibition assays measure the ability of a compound to block the activity of a specific enzyme. The Ellman's method, for example, is a common spectrophotometric assay used to evaluate inhibitors of acetylcholinesterase (AChE). researchgate.net Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). researchgate.net
Table 2: Example IC50 Values from Biochemical Assays for Related Compounds
| Compound Class | Target Enzyme/Receptor | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Imidazopyrazinone Derivative | Dipeptidyl Peptidase IV (DPP-IV) | Enzyme Inhibition Assay | 78 | nih.gov |
| Pyrimidine-5-carboxamide Derivative | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 900 | researchgate.net |
| 4-Oxypiperidine Derivative | Histamine H3 Receptor (hH3R) | Radioligand Displacement | 12.5 | nih.gov |
| Isoxazolo[3,4-b]pyridin-3-amine Derivative | Fms-like tyrosine kinase 3 (FLT3) | Kinase Inhibition Assay | 256 | researchgate.net |
Preclinical In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, preclinical in vivo studies are conducted to evaluate a compound's pharmacological efficacy and therapeutic potential in a living organism, typically using animal models that mimic human diseases.
The selection and characterization of an appropriate animal model are crucial for the relevance of in vivo studies. The choice of model depends on the therapeutic area being investigated.
For oncology research, a common model is the xenograft mouse model. nih.gov For example, human triple-negative breast cancer cells (MDA-MB-231) can be implanted into immunocompromised mice to establish tumors. nih.gov The growth of these tumors can then be monitored over time to assess the efficacy of an anticancer agent. nih.gov Similarly, xenograft models using human pancreatic cancer cells can be established to test novel synthetic compounds. mdpi.com
For neurological or psychiatric disorders, different models are required. In alcoholism research, models include rats with a history of alcohol dependence or genetic models of high alcohol preference, such as the Marchigian Sardinian preferrin (msP) rat. nih.gov
Once a suitable animal model is established, the pharmacological efficacy of this compound can be evaluated. This involves administering the compound to the animals and measuring specific outcomes.
In cancer xenograft models, efficacy is primarily evaluated by measuring the inhibition of tumor growth over the course of the study. nih.govmdpi.com In models of alcoholism, efficacy can be demonstrated by the compound's ability to block excessive alcohol self-administration or to prevent stress-induced reinstatement of alcohol-seeking behavior. nih.govnih.gov
To confirm that the compound is engaging its target in the central nervous system, ex vivo binding assays can be performed. nih.gov In this technique, animals are administered the compound, and after a set time, brain tissue (e.g., cerebellum) is collected to measure the occupancy of the target receptor by the compound. nih.gov This provides a crucial link between the administered dose and target engagement in the brain. nih.govnih.gov
Table 3: Summary of Preclinical Efficacy Evaluation Methods
| Disease Model | Animal Model | Efficacy Endpoint | Supportive Assay | Reference |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 Xenograft Mouse | Inhibition of tumor growth | Immunohistochemistry of tumor tissue | nih.gov |
| Pancreatic Cancer | Human Pancreatic Cancer Xenograft | Inhibition of tumor growth, induction of apoptosis | Pharmacokinetic analysis of plasma and tissue | mdpi.com |
| Alcoholism | Wistar rats with dependence history | Blockade of excessive alcohol self-administration | Measurement of stress-induced corticosterone response | nih.govnih.gov |
| Parkinson's Disease Dyskinesia | MPTP-rendered Parkinsonian nonhuman primate | Reduction in L-DOPA-induced dyskinesia | Ex vivo receptor binding in brain tissue | nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. For a compound such as this compound, these in silico approaches provide critical insights into its behavior at a molecular level, guiding further experimental work.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net In the context of this compound, docking simulations are employed to forecast its binding mode and affinity within the active site of a target protein. This method is instrumental in rational drug design, helping to understand the structural basis of a ligand's activity. nih.gov
The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket. A scoring function then estimates the binding affinity for each pose, identifying the most favorable interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For aminopyridine and piperazine (B1678402) derivatives, studies have shown that these interactions with key amino acid residues are critical for their biological effects. researchgate.netnih.gov For instance, the pyridine (B92270) nitrogen and the amine group can act as hydrogen bond acceptors and donors, respectively, while the ethylpiperazine moiety can engage in hydrophobic interactions.
Table 1: Predicted Interactions for a Hypothetical Ligand-Protein Complex
| Ligand Moiety | Potential Interaction Type | Interacting Protein Residue (Example) |
|---|---|---|
| Pyridinamine Ring | Hydrogen Bond | Aspartic Acid, Glutamic Acid |
| Piperazine Ring | Hydrophobic Interaction | Leucine, Valine, Alanine |
| Ethyl Group | Van der Waals Forces | Phenylalanine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds based on their structural features. nih.gov This is particularly useful for optimizing lead compounds derived from the this compound scaffold.
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create a predictive model. nih.govnih.gov For pyridine derivatives, QSAR models have been successfully employed to predict their efficacy against various targets. chemrevlett.com
In Silico ADMET Prediction for Research Design
Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction allows for the early assessment of these properties, saving time and resources by identifying potentially problematic candidates at the computational stage. alliedacademies.orgfrontiersin.org
Various software and web servers are available to predict a wide range of ADMET parameters for a given structure, such as this compound. These predictions are based on models derived from large datasets of experimental data. Key predicted properties include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for toxicity. alliedacademies.orgresearchgate.net For example, the presence of the piperazine ring can influence a compound's solubility and permeability. nih.gov
Table 2: Example of an In Silico ADMET Profile Prediction
| ADMET Property | Predicted Value/Classification | Implication for Research Design |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low to Medium | May have limited central nervous system effects. |
| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. frontiersin.org |
| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. alliedacademies.org |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. alliedacademies.org |
Advanced Analytical and Spectroscopic Characterization in Research
To confirm the identity, purity, and structure of synthesized compounds like this compound, advanced analytical and spectroscopic techniques are essential. These methods provide unambiguous structural information and are critical for quality control in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. mdpi.com Both ¹H NMR and ¹³C NMR are routinely used to characterize compounds like this compound. mdpi.com
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this specific compound, distinct signals would be expected for the protons on the pyridine ring, the piperazine ring, the ethyl group, and the amine group. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the complete structural assignment of the molecule.
X-ray Crystallography of Ligand-Target Complexes
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. When a high-quality crystal of a ligand-target complex can be obtained, this method provides the most detailed and accurate picture of the binding interactions. peakproteins.comresearchgate.net
For a compound like this compound, obtaining a crystal structure of it bound to its biological target would be a significant step in understanding its mechanism of action. The resulting electron density map reveals the precise orientation of the ligand in the binding site and the specific atomic contacts it makes with the protein. peakproteins.com This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. While obtaining suitable crystals can be a major challenge, the insights gained are often unparalleled. mdpi.com
Mass Spectrometry for Metabolite Identification and Pathways
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the elucidation of metabolic pathways of xenobiotics like this compound. This powerful analytical tool enables the detection, identification, and structural characterization of metabolites in complex biological matrices. The high sensitivity and specificity of modern mass spectrometers allow for the profiling of metabolites, even at trace levels, providing critical insights into the biotransformation of the parent compound.
The general workflow for investigating the metabolism of this compound using LC-MS/MS involves the incubation of the compound with liver microsomes or hepatocytes, followed by sample preparation to extract the parent compound and its metabolites. The extract is then injected into the LC-MS/MS system. A high-resolution mass spectrometer is often employed to obtain accurate mass measurements of the precursor and product ions, which facilitates the determination of the elemental composition of the metabolites.
Tandem mass spectrometry (MS/MS) experiments are crucial for the structural elucidation of metabolites. In a typical MS/MS experiment, the metabolite of interest is selected as a precursor ion, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of a metabolite, when compared to that of the parent compound, can reveal the site of metabolic modification.
Hypothetical Metabolic Pathways of this compound
Based on the known metabolic pathways of compounds containing similar structural motifs (aromatic amines, piperazines, and pyridines), several biotransformations can be postulated for this compound. These are broadly categorized into Phase I and Phase II metabolic reactions.
Phase I Metabolism:
Phase I reactions introduce or expose functional groups, typically resulting in a small increase in polarity. For this compound, the following Phase I metabolic transformations are plausible:
N-Dealkylation: The ethyl group on the piperazine nitrogen is a likely site for oxidative N-dealkylation, yielding the corresponding N-de-ethylated metabolite. This is a common metabolic pathway for N-alkylpiperazines.
Hydroxylation: The pyridine ring can undergo aromatic hydroxylation. Additionally, the ethyl group of the piperazine moiety can be hydroxylated.
N-Oxidation: The nitrogens of the pyridine ring and the piperazine ring are susceptible to N-oxidation, forming the corresponding N-oxides.
Piperazine Ring Opening: The piperazine ring may undergo oxidative cleavage, leading to more polar, linear metabolites.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. Potential Phase II metabolic pathways include:
Glucuronidation: The amino group on the pyridine ring or a hydroxyl group introduced during Phase I metabolism can be conjugated with glucuronic acid.
Sulfation: Similar to glucuronidation, the amino or a hydroxyl group can be sulfated.
Acetylation: The primary amino group on the pyridine ring is a potential site for N-acetylation.
The following interactive data table summarizes the hypothetical Phase I metabolites of this compound, including their proposed biotransformation, molecular formula, and the expected mass shift from the parent compound.
| Metabolite | Proposed Biotransformation | Molecular Formula | Exact Mass (Da) | Mass Shift (Δm/z) |
| M1 | N-De-ethylation | C9H14N4 | 178.1218 | -28.0313 |
| M2 | Pyridine Hydroxylation | C11H18N4O | 222.1481 | +15.9949 |
| M3 | Ethyl Group Hydroxylation | C11H18N4O | 222.1481 | +15.9949 |
| M4 | Piperazine N-Oxidation | C11H18N4O | 222.1481 | +15.9949 |
| M5 | Pyridine N-Oxidation | C11H18N4O | 222.1481 | +15.9949 |
Below is an interactive data table detailing the hypothetical Phase II metabolites of this compound.
| Metabolite | Proposed Biotransformation | Molecular Formula | Exact Mass (Da) | Mass Shift (Δm/z) |
| M6 | N-Glucuronidation | C17H26N4O6 | 382.1856 | +176.0321 |
| M7 | N-Sulfation | C11H18N4O3S | 286.1100 | +79.9568 |
| M8 | N-Acetylation | C13H20N4O | 248.1637 | +42.0106 |
The identification of these metabolites would rely on a combination of high-resolution mass spectrometry to confirm the elemental composition and tandem mass spectrometry to pinpoint the site of modification. For example, a mass shift of +15.9949 Da would indicate the addition of an oxygen atom (hydroxylation or N-oxidation). The specific location of this modification would be determined by analyzing the fragmentation patterns of the parent compound and the metabolite. A change in the fragmentation of the pyridine ring would suggest pyridine hydroxylation, whereas a modification to the fragments containing the piperazine moiety would point towards metabolism on the ethylpiperazine part of the molecule.
Future Research Perspectives and Translational Outlook for Pyridine Piperazine Compounds
Identification of Novel Therapeutic Targets for 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine Derivatives
The versatility of the pyridine-piperazine core allows for its application across a wide spectrum of diseases. researchgate.netresearchgate.netresearchgate.net While initial research has focused on established targets, a significant future direction lies in identifying novel therapeutic targets for derivatives of this compound. The inherent properties of the aminopyridine moiety make it a valuable scaffold for developing new drugs against various diseases, including neglected tropical diseases caused by protozoa like Trypanosoma cruzi and Leishmania spp. tandfonline.com
Research has demonstrated that pyridine-piperazine derivatives possess broad biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net A key area of exploration is in oncology, particularly in the inhibition of protein kinases. A series of pyridin-3-amine derivatives were designed as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), showing potent inhibition against fibroblast growth factor receptors (FGFR1, 2, and 3) and other oncogenic kinases like RET, EGFR, and ALK. sci-hub.senih.gov Further screening of compound libraries against diverse kinase panels could reveal unexpected inhibitory activities, opening up new avenues for treating cancers driven by specific kinase mutations. nih.gov
Beyond oncology, neurodegenerative diseases present a promising area. Piperazine-based compounds have been developed to target both amyloid-β and tau aggregation, the pathological hallmarks of Alzheimer's disease. nih.gov Future studies could explore the potential of this compound derivatives to modulate neuroinflammatory pathways or act on other relevant targets like sigma receptors, which have been implicated in various neurological conditions. nih.govnih.gov Additionally, the antiviral potential of these compounds remains an area ripe for exploration, with research showing that trifluoromethyl pyridine (B92270) piperazine (B1678402) derivatives can induce systemic acquired resistance in plants against viruses like the tobacco mosaic virus (TMV), suggesting a potential mechanism for broad-spectrum antiviral activity. frontiersin.org
| Therapeutic Area | Potential Molecular Targets | Example Indication |
|---|---|---|
| Oncology | Protein Kinases (FGFR, EGFR, ALK, BTK), Tubulin Polymerization | Non-Small Cell Lung Cancer, Breast Cancer, Leukemia sci-hub.seresearchgate.netresearchgate.netnih.gov |
| Neurodegenerative Diseases | Amyloid-β Aggregation, Tau Protein Aggregation, Sigma-1 Receptor (σ1R), Histamine H3 Receptor (H3R) | Alzheimer's Disease, Neuropathic Pain nih.govnih.gov |
| Infectious Diseases | Viral Proteins, Protozoan Enzymes (e.g., CYP51) | Hepatitis B Virus (HBV), Neglected Tropical Diseases tandfonline.comnih.gov |
| Metabolic Diseases | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes nih.gov |
Rational Design and Synthesis of Next-Generation Lead Compounds
The advancement of pyridine-piperazine compounds relies heavily on the principles of rational drug design, guided by a deep understanding of structure-activity relationships (SAR). researchgate.netnih.gov SAR studies are critical for optimizing lead compounds by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, research on piperazine-linked aminopyridine derivatives has shown that introducing lipophilic groups, such as benzyl, to the piperazine nitrogen can enhance beneficial interactions within the target's binding pocket. researchgate.net Similarly, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that the rigidity of the piperazine ring was essential for whole-cell activity against Mycobacterium tuberculosis. nih.gov
Future design strategies will increasingly integrate computational modeling with synthetic chemistry. By modeling the binding of a lead compound like a this compound derivative into the active site of its target protein, researchers can predict which modifications are most likely to improve binding affinity. sci-hub.se This in silico approach accelerates the design-synthesize-test cycle. For example, replacing a furan (B31954) group with a benzene (B151609) ring in a series of pyridin-3-amine derivatives led to improved activity against FGFR. sci-hub.se The synthesis of next-generation compounds will focus on creating focused libraries of molecules where specific parts of the scaffold—the pyridine ring, the aminopyridine group, and the ethylpiperazine moiety—are systematically altered to probe for improved biological function. researchgate.net
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by polypharmacology, the concept that compounds acting on multiple targets can offer superior efficacy or overcome drug resistance. The pyridine-piperazine scaffold is exceptionally well-suited for this approach. nih.gov Many complex diseases, such as cancer and psychiatric disorders, involve multiple pathological pathways, making multi-target drugs highly desirable. nih.gov
Derivatives of pyridin-3-amine have already been successfully developed as multi-targeted protein kinase inhibitors, simultaneously blocking several signaling pathways that drive tumor growth in NSCLC. nih.gov Another study reported novel amide-piperidine/piperazine derivatives with a multi-target profile, exhibiting high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, making them promising candidates for new antipsychotics. nih.gov
Future research will focus on the deliberate design of multi-target agents. This involves identifying key nodes in disease networks and engineering a single molecule that can modulate these nodes. For example, a derivative of this compound could be designed to inhibit both a protein kinase and a protein involved in drug efflux, thereby creating a compound that not only kills cancer cells but also prevents the development of resistance. Another strategy involves designing dual-action compounds for neurodegenerative diseases, such as a molecule that inhibits both tau aggregation and neuroinflammation. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of pyridine-piperazine compounds. nih.govnih.gov These computational technologies can analyze vast datasets to identify complex patterns that are not apparent to human researchers, significantly accelerating the drug discovery process. springernature.com
One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training an ML algorithm on a dataset of existing pyridine-piperazine derivatives and their measured biological activities, a QSAR model can be built to predict the potency of novel, unsynthesized compounds. mdpi.com This allows chemists to prioritize the synthesis of only the most promising candidates, saving time and resources. researchgate.net
Furthermore, generative AI models can be used for de novo drug design. nih.gov These models, trained on the structural rules of known bioactive molecules, can generate entirely new chemical structures based on the pyridine-piperazine scaffold that are optimized for binding to a specific therapeutic target. AI and ML are also critical for virtual screening, where massive libraries of virtual compounds can be rapidly docked into a target's binding site to identify potential hits before any laboratory work begins. nih.govnih.gov
| AI/ML Application | Description | Impact on Drug Discovery |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | ML models predict the biological activity of new compounds based on their chemical structure. researchgate.net | Prioritizes synthesis of the most promising drug candidates. |
| Virtual High-Throughput Screening (vHTS) | AI algorithms screen vast virtual libraries to identify compounds likely to bind to a specific target. nih.gov | Reduces the cost and time of initial hit identification. |
| De Novo Drug Design | Generative models create novel molecular structures optimized for desired properties. nih.gov | Explores new chemical space and designs highly specific molecules. |
| ADMET Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. springernature.com | Identifies potentially problematic compounds early in the discovery process. |
Development of Advanced In Vitro and In Vivo Research Models
To accurately assess the therapeutic potential of novel this compound derivatives, it is crucial to move beyond traditional 2D cell culture systems. The development and application of advanced research models that better mimic human physiology are essential for translational success.
Advanced in vitro models, such as 3D organoids and "organ-on-a-chip" (OOC) platforms, offer a more physiologically relevant environment for drug testing. mdpi.com These models can recreate the complex cell-cell and cell-matrix interactions of human tissues, providing more accurate predictions of a compound's efficacy and toxicity. mdpi.com For example, the hepatotoxicity of piperazine derivatives has been evaluated using different models, including primary hepatocytes, which are more sensitive and metabolically active than immortalized cell lines like HepG2. researchgate.net Testing a new anticancer pyridine-piperazine derivative on a tumor organoid derived from a patient's own cancer cells can provide valuable insights into its potential clinical effectiveness.
In parallel, the use of sophisticated in vivo models is critical for understanding a compound's behavior in a whole organism. For evaluating novel antipsychotic candidates, animal models that measure effects on apomorphine-induced climbing or MK-801-induced hyperactivity are used. nih.gov For cognitive enhancers, the novel object recognition test in mice is a standard model. nih.gov Future research will likely involve greater use of patient-derived xenograft (PDX) models in oncology, where tumor tissue from a human patient is implanted into an immunodeficient mouse. These models better retain the genetic and histological characteristics of the original tumor, providing a powerful platform for testing the efficacy of next-generation pyridine-piperazine kinase inhibitors.
Q & A
Q. What are the common synthetic routes for 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves coupling a pyridine derivative (e.g., 3-aminopyridine) with a substituted piperazine via nucleophilic substitution or Buchwald-Hartwig amination. For example:
- Step 1: React 3-aminopyridine with a chlorinated intermediate (e.g., 1-chloro-4-ethylpiperazine) under inert atmosphere (N₂/Ar) to avoid oxidation .
- Step 2: Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF, THF) to balance yield and purity. Catalysts like Pd(OAc)₂ may enhance coupling efficiency .
- Step 3: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) and confirm purity by HPLC (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography remains the gold standard. For example, crystals grown via slow evaporation in ethanol/water mixtures can be analyzed using SHELXL (for refinement) and SHELXS (for structure solution) .
- Spectroscopic techniques :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Case Study : Discrepancies in NOESY (nuclear Overhauser effect) signals may arise from conformational flexibility in the ethylpiperazine moiety.
Q. What strategies are employed to enhance the compound’s bioavailability in pharmacokinetic studies?
Methodological Answer:
Q. How do researchers analyze structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- SAR Table :
- Assays :
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
Methodological Answer:
Q. What advanced analytical techniques are recommended for characterizing degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative stress : 3% H₂O₂ at 40°C for 6h .
- Analysis :
- LC-HRMS : Identify degradants via accurate mass (<2 ppm error) and isotopic patterns .
- MS/MS Fragmentation : Map cleavage pathways (e.g., piperazine ring opening) .
Contradiction Resolution in Literature
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Testing :
- Phase-solubility analysis : Shake-flask method in PBS (pH 7.4) and DMSO.
- Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >1 mM .
- Theoretical Validation : Calculate logP (ChemAxon) and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
